molecular formula C10H15NS B1318638 2-[(3-Methylbenzyl)sulfanyl]ethanamine CAS No. 143627-52-5

2-[(3-Methylbenzyl)sulfanyl]ethanamine

Cat. No.: B1318638
CAS No.: 143627-52-5
M. Wt: 181.3 g/mol
InChI Key: NONUMUOTESFVET-UHFFFAOYSA-N
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Description

2-[(3-Methylbenzyl)sulfanyl]ethanamine is an organic compound with the molecular formula C10H15NS and a molecular weight of 181.3 g/mol. This compound is characterized by the presence of a sulfanyl group attached to an ethanamine backbone, with a 3-methylbenzyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbenzyl)sulfanyl]ethanamine typically involves the reaction of 3-methylbenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The resulting 3-methylbenzyl sulfide is then reacted with ethylenediamine under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbenzyl)sulfanyl]ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

2-[(3-Methylbenzyl)sulfanyl]ethanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbenzyl)sulfanyl]ethanamine is not well-understood. it is believed to interact with various molecular targets through its sulfanyl and amino groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylbenzyl)sulfanyl]ethanol
  • 2-[(3-Methylbenzyl)sulfanyl]acetic acid
  • 2-[(3-Methylbenzyl)sulfanyl]propanoic acid

Uniqueness

2-[(3-Methylbenzyl)sulfanyl]ethanamine is unique due to its specific combination of a sulfanyl group and an ethanamine backbone, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications and chemical synthesis.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7H,5-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONUMUOTESFVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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